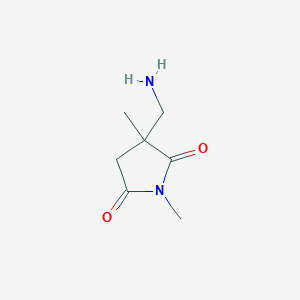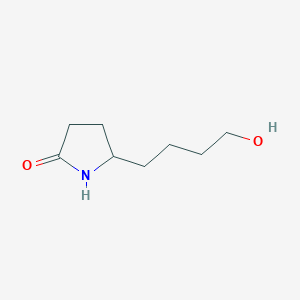
5-(4-Hydroxybutyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(Hydroxymethyl)-2-pyrrolidinone , is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H17NO2 . The pyrrolidine ring, a five-membered saturated heterocycle, plays a crucial role in its structure.
Métodos De Preparación
a. Synthetic Routes: Several synthetic strategies exist for preparing 5-(4-Hydroxybutyl)pyrrolidin-2-one:
Ring Construction: It can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors.
Functionalization of Preformed Pyrrolidine Rings: This approach involves modifying preformed pyrrolidine rings, such as proline derivatives.
b. Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. Researchers have explored various methods to achieve this compound’s synthesis.
c. Industrial Production:
Análisis De Reacciones Químicas
5-(4-Hydroxybutyl)pyrrolidin-2-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can also be relevant.
Substitution: Substitution reactions involving the hydroxyl group or other functional groups are possible.
Common reagents and conditions vary based on the specific reaction type. Major products formed from these reactions contribute to its versatility.
Aplicaciones Científicas De Investigación
This compound finds applications across scientific domains:
Chemistry: It serves as a building block for synthesizing other compounds.
Biology: Researchers explore its interactions with biological systems.
Medicine: Its potential therapeutic properties warrant investigation.
Industry: Applications in materials science, catalysis, and more are being explored.
Mecanismo De Acción
The exact mechanism by which 5-(4-Hydroxybutyl)pyrrolidin-2-one exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
5-(4-hydroxybutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-6-2-1-3-7-4-5-8(11)9-7/h7,10H,1-6H2,(H,9,11) |
Clave InChI |
KLGFPCRBSBNTOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
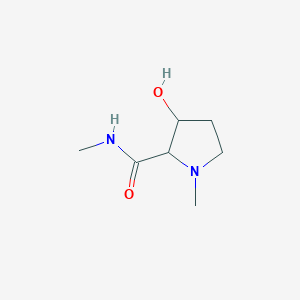
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
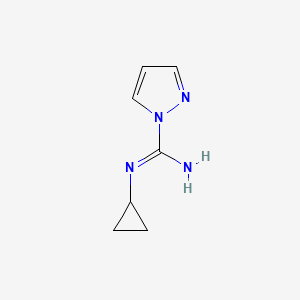
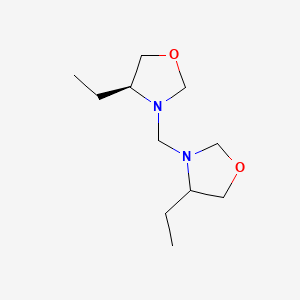

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
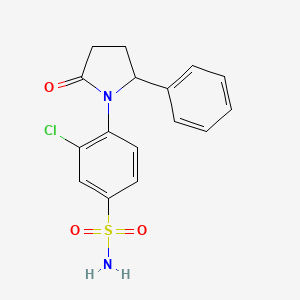

![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
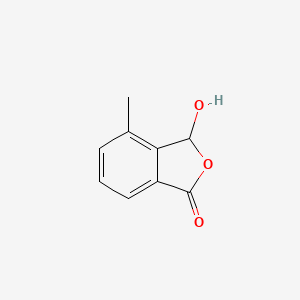

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
